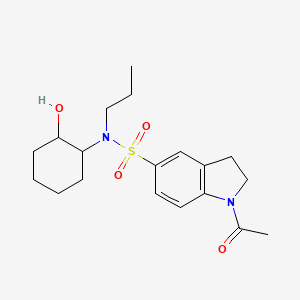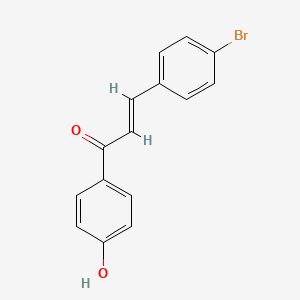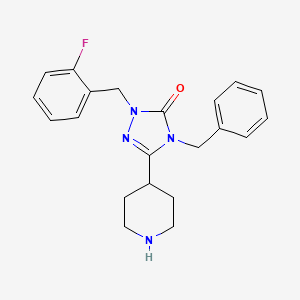
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide, also known as AHPIPS, is a chemical compound that belongs to the class of indolesulfonamides. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide exerts its therapeutic effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as carbonic anhydrase IX and XI. This compound also activates the Nrf2 pathway, which plays a crucial role in reducing oxidative stress and inflammation in the brain. Additionally, this compound enhances the activity of the AMP-activated protein kinase (AMPK) pathway, which regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It reduces the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are associated with oxidative stress and inflammation. This compound also increases the levels of antioxidants, such as glutathione and superoxide dismutase, which protect cells from oxidative damage. Furthermore, this compound improves glucose uptake and utilization in skeletal muscle and liver, leading to improved glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under physiological conditions. This compound also exhibits low toxicity and minimal side effects in animal models. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has significant potential for further research and development in various therapeutic areas. Future studies could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, more in-depth studies are needed to elucidate the precise mechanisms of action of this compound in various diseases. Furthermore, the efficacy and safety of this compound in human clinical trials need to be evaluated to determine its potential as a therapeutic agent. Finally, the development of novel formulations and delivery systems could enhance the bioavailability and efficacy of this compound in vivo.
Méthodes De Synthèse
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide can be synthesized by reacting 2-hydroxycyclohexanone with propylamine, followed by acetylation with acetic anhydride and sulfonation with chlorosulfonic acid. The final product is obtained by reacting the intermediate sulfonamide with indole-5-carboxylic acid.
Applications De Recherche Scientifique
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-5-indolinesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propriétés
IUPAC Name |
1-acetyl-N-(2-hydroxycyclohexyl)-N-propyl-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-11-21(18-6-4-5-7-19(18)23)26(24,25)16-8-9-17-15(13-16)10-12-20(17)14(2)22/h8-9,13,18-19,23H,3-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBLWJRMZAXOBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCCC1O)S(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-(isoxazol-3-ylmethyl)-N-methylmethanamine](/img/structure/B5417807.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5417813.png)
![6-(2-bromobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5417819.png)
![2-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]ethanol](/img/structure/B5417825.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)nicotinamide di(2-butenedioate)](/img/structure/B5417829.png)
![N-[1-({2-[(quinolin-8-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5417830.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-methyl-2H-chromen-3-yl)vinyl]-4-chlorobenzamide](/img/structure/B5417836.png)
![6-iodo-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5417852.png)
![8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417867.png)

![2-(4-bromophenyl)-3-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5417883.png)
![5-[2-(allyloxy)benzylidene]-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417889.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(3-chloro-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5417898.png)
